molecular formula C12H16N2 B137512 (1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane CAS No. 127641-07-0

(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane

Cat. No. B137512
M. Wt: 188.27 g/mol
InChI Key: JPRFUVVWNBBEDI-RYUDHWBXSA-N
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Description

“(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane” is a chemical compound with the molecular formula C10H18N2O2 . It is used as an active pharmaceutical intermediate . It is a white to slightly beige powder .


Synthesis Analysis

The synthesis of this compound has been realized through an organocatalytic formal [4 + 2] cycloaddition reaction . This method allows for rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by two fused rings, forming a bicyclic structure . The compound has a molecular weight of 198.262 Da .


Chemical Reactions Analysis

This compound is a precursor in the preparation of diazabicyclo [2.2.1]heptane derivatives as catalysts, which are applicable in the asymmetric catalysis reactions .


Physical And Chemical Properties Analysis

The compound is a white to slightly beige powder . It has a specific optical rotation of -41° to -47° (20°C, 589 nm) (C=1, chloroform) and a melting point of 73°C to 77°C .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Practical Synthesis for Medicinal Chemistry : A practical synthesis method for (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (DBH) has been developed, which is significant in medicinal chemistry and pharmaceutical research. This synthesis involves a Staudinger reduction and transannular cyclisation, providing access to DBH on a gram scale (Beinat et al., 2013).
  • Antibacterial Applications in Veterinary Medicine : The compound has been utilized in the synthesis of various quinolone antibacterial agents, specifically for veterinary applications. These agents, including danofloxacin, demonstrate significant activity against veterinary pathogenic bacteria (McGuirk et al., 1992).

Chemical Structure and Properties

  • Crystal Structure Analysis : The crystal structure of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane has been characterized, revealing insights into its molecular structure and intermolecular interactions, which are crucial for its chemical properties and potential applications (Wu et al., 2011).

Catalysis and Organic Synthesis

  • Application in Asymmetric Organocatalysis : The compound has been applied in the enantioselective Biginelli reaction, highlighting its potential as an organocatalyst. This application is significant in producing heterocycles with biological activity (González-Olvera et al., 2008).

Anticancer Research

  • Antiproliferative Activity Against Cervical Cancer : Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been found to possess potent antiproliferative activity against cervical cancer cell lines. This showcases its potential in cancer treatment and drug discovery (Laskar et al., 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

As an active pharmaceutical intermediate, this compound has potential applications in the development of new drugs . Its use in the preparation of diazabicyclo [2.2.1]heptane derivatives as catalysts also suggests potential future directions in the field of asymmetric catalysis .

properties

IUPAC Name

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRFUVVWNBBEDI-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Melgar‐Fernández, R González‐Olvera… - 2008 - Wiley Online Library
Thirty‐seven (most of them novel) chiral derivatives of (1S,4S)‐2,5‐diazabicyclo[2.2.1]heptane (2–36, 38, 39) were prepared from (S)‐trans‐4‐hydroxyproline. A selection of these chiral …
S Laskar, L Sánchez-Sánchez, SM Flores… - European Journal of …, 2018 - Elsevier
The present study seeks to describe the design and synthesis of six new Michael adducts of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate with nitrostyrenes and their in vitro …
Number of citations: 15 www.sciencedirect.com
S Laskar, L Sánchez-Sánchez… - Journal of Enzyme …, 2017 - Taylor & Francis
Identification of a new class of antitumor agent capable to induce apoptosis without triggering necrotic cell death event is challenging. The present communication describes the …
Number of citations: 3 www.tandfonline.com
MC Pismataro - 2019 - air.unimi.it
The α7 nicotinic acetylcholine receptor (nAChR) is a homopentameric ion channel, characterized by both ionotropic and metabotropic activation modes. The channel-dependent …
Number of citations: 0 air.unimi.it
C Rabong, C Valla, VG Kartsev… - Mendeleev …, 2007 - academia.edu
Stereochemical outcome of the T-reaction employing chiral bicyclic amines Page 1 Mendeleev Communications Mendeleev Commun., 2007, 17, 318–320 – 318 – © 2007 Mendeleev …
Number of citations: 11 www.academia.edu

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